Okadaic acid - 78111-17-8

Okadaic acid

Catalog Number: EVT-277322
CAS Number: 78111-17-8
Molecular Formula: C44H68O13
Molecular Weight: 805.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Okadaic acid is a potent marine biotoxin classified as a polyether fatty acid. [, , , , , , , , ] It is primarily isolated from marine sponges of the genus Halichondria, particularly Halichondria okadai. [, , , ] Additionally, various dinoflagellate species, including Dinophysis, are known to produce okadaic acid and its derivatives. [, , , , , , , ] Okadaic acid plays a significant role in scientific research due to its potent inhibitory action on specific protein phosphatases, making it a valuable tool for studying cellular processes involving phosphorylation and dephosphorylation events. [, , , , , , , , , , , , , , ]

Okadaic acid is recognized as a tumor promoter, particularly in two-stage carcinogenesis models. [, , , , , ] Its presence in shellfish can lead to diarrhetic shellfish poisoning (DSP) in humans, posing significant health concerns. [, , , , ]

Dinophysistoxin-1 (DTX-1)

Compound Description: Dinophysistoxin-1 (DTX-1) is another marine biotoxin, similar to okadaic acid, produced by dinoflagellates. Like okadaic acid, it is a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A) [, ]. Dinophysistoxin-1 exhibits tumor-promoting activity in two-stage carcinogenesis experiments using mouse skin [].

Relevance: Structurally similar to okadaic acid, dinophysistoxin-1 shares its mechanism of action by inhibiting PP1 and PP2A, leading to similar biological effects such as tumor promotion. Both toxins contribute to diarrhetic shellfish poisoning (DSP). [, ]

Okadaic Acid Tetramethyl Ether

Compound Description: Okadaic acid tetramethyl ether is a chemically modified derivative of okadaic acid. Unlike okadaic acid, it lacks the ability to inhibit protein phosphatases and does not exhibit tumor-promoting activity [].

Relevance: This compound highlights the importance of the specific chemical structure of okadaic acid for its biological activity. Despite being structurally related, the methylation of okadaic acid in this derivative abolishes its ability to inhibit protein phosphatases, rendering it inactive as a tumor promoter. [, ]

Calyculin A

Compound Description: Calyculin A, similar to okadaic acid, is a potent inhibitor of protein phosphatases, particularly PP1 and PP2A []. This compound exhibits tumor-promoting activity and is structurally distinct from okadaic acid [].

Relevance: While structurally different from okadaic acid, calyculin A shares a similar mechanism of action by inhibiting PP1 and PP2A, indicating that targeting these phosphatases can have significant biological consequences, including tumor promotion. Both compounds serve as valuable tools for studying cellular processes regulated by these phosphatases. []

Microcystin LR

Compound Description: Microcystin LR is a cyclic heptapeptide toxin produced by cyanobacteria, known for its potent inhibition of protein phosphatases, including PP1 and PP2A []. This compound shares the ability to inhibit protein phosphatases with okadaic acid, but exhibits distinct effects on the regulation of insulin-sensitive enzymes in rat epididymal fat pads and cells [].

Synthesis Analysis

The synthesis of okadaic acid has been approached through various methods, with total synthesis being a prominent strategy. One effective method involves a convergent coupling strategy that combines three distinct segments of the molecule. The key steps include:

  1. Segment Preparation: Each segment (A, B, and C) is synthesized separately using established organic chemistry techniques.
  2. Coupling Strategy: The segments are then coupled in a specific order, often A + (B + C), to form the complete structure of okadaic acid. This method allows for efficient assembly while minimizing the formation of unwanted byproducts .
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product.

The total synthesis has been documented with precise methodologies and reaction conditions, highlighting the complexity and challenges associated with constructing this intricate molecule .

Molecular Structure Analysis

Okadaic acid has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C44H70O13C_{44}H_{70}O_{13}, and it features a polyether backbone with several hydroxyl groups that contribute to its biological activity.

Key Structural Features:

  • Ring Structures: The compound contains several cyclic ethers that are crucial for its interaction with protein phosphatases.
  • Functional Groups: Hydroxyl (-OH) groups enhance solubility and reactivity, facilitating binding to target proteins.
  • Stereochemistry: The specific arrangement of atoms leads to distinct spatial configurations that are essential for its biological function .

X-ray crystallography studies have provided detailed insights into the molecular conformation of okadaic acid, revealing critical interactions with protein targets .

Chemical Reactions Analysis

Okadaic acid participates in various chemical reactions primarily due to its ability to interact with serine/threonine residues on proteins. Key reactions include:

  1. Inhibition of Protein Phosphatases: Okadaic acid binds to the active sites of protein phosphatases 1 and 2A, inhibiting their activity and consequently affecting cellular signaling pathways.
  2. Cellular Effects: At nanomolar concentrations, okadaic acid induces apoptosis in various cell lines by disrupting normal cell signaling processes .
  3. Reactivity with Nucleophiles: The hydroxyl groups can react with electrophiles, leading to potential modifications that may alter its biological activity.

These reactions underscore the significance of okadaic acid as a tool for studying protein function and cellular processes .

Mechanism of Action

The mechanism of action of okadaic acid primarily involves its competitive inhibition of serine/threonine protein phosphatases. Upon binding to these enzymes, okadaic acid prevents the dephosphorylation of target proteins, leading to:

  • Increased Phosphorylation Levels: Elevated levels of phosphorylated proteins can disrupt normal cellular functions.
  • Altered Signal Transduction: This inhibition affects pathways such as cell cycle regulation and apoptosis, contributing to cellular stress responses.
  • Potential Toxicity: Prolonged exposure can lead to cytotoxic effects due to dysregulation of critical cellular processes .

Research utilizing structural analysis techniques has elucidated specific binding interactions between okadaic acid and its targets, providing insights into its inhibitory mechanisms .

Physical and Chemical Properties Analysis

Okadaic acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 810 g/mol.
  • Solubility: Highly soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Melting Point: The melting point is typically around 200 °C.
  • Stability: It is relatively stable under acidic conditions but can degrade under prolonged exposure to light or extreme pH levels.

These properties influence its handling in laboratory settings and its application in biological studies .

Applications

Okadaic acid has several significant applications in scientific research:

  1. Biochemical Research Tool: It serves as a valuable inhibitor for studying the role of protein phosphatases in various cellular processes.
  2. Toxicology Studies: Its role as a marine toxin has made it crucial for understanding harmful algal blooms and their impact on marine ecosystems and human health.
  3. Pharmacological Research: Investigations into potential therapeutic applications have been conducted, particularly concerning cancer research where modulation of phosphorylation states can influence tumor growth.

The diverse applications highlight okadaic acid's importance in both basic research and applied sciences, making it a compound of considerable interest across multiple disciplines .

Mechanistic Foundations of Okadaic Acid in Cellular Regulation

Okadaic acid (OA), a polyether fatty acid toxin initially isolated from marine sponges Halichondria okadai and subsequently identified in dinoflagellates (Prorocentrum and Dinophysis spp.), serves as a quintessential molecular probe for studying cellular signaling pathways. Its primary mechanism revolves around disrupting the critical balance of protein phosphorylation, fundamentally altering cellular physiology [6] [10].

Inhibition Dynamics of Serine/Threonine Protein Phosphatases

OA exerts its profound biological effects primarily through the potent and selective inhibition of serine/threonine protein phosphatases, particularly types 1 (PP1) and 2A (PP2A). This inhibition disrupts the essential dephosphorylation processes governing countless cellular functions.

Selective Targeting of PP1 and PP2A: Comparative Affinity Analysis

OA displays a marked preference for PP2A over PP1, exhibiting a significantly higher binding affinity. Biochemical analyses reveal a dissociation constant (Ki) for OA binding to PP2A in the picomolar range (approximately 30-47 pM), contrasting with a Ki in the nanomolar range (approximately 150-315 nM) for PP1 [2] [4]. This difference translates to OA being 1000-10,000 times more potent against PP2A than against PP1. This selectivity arises from distinct structural features within the catalytic subunits and surrounding regulatory elements of the two phosphatases, creating a binding pocket in PP2A that accommodates OA with exceptional complementarity. Even minor structural alterations in OA significantly impact this affinity. For instance, oxidation of the 27-hydroxyl group (forming 27-dehydro-OA) drastically reduces affinity, increasing the Ki for PP2A by 230-fold (to ~7.3 nM) and for PP1 by 40-fold (to ~6 µM) [2]. Furthermore, esterification of the C1 carboxyl group (e.g., forming methyl okadaate) or disruption of the spiroketal system (e.g., in 2-deoxy-OA or 2-oxo-decarboxy-OA) virtually abolishes inhibitory activity against both enzymes [4]. Modifications like hydrogenation of the C14-C15 double bond (14,15-dihydro-OA) or removal of the 7-hydroxyl (7-deoxy-OA) also substantially reduce potency, particularly against PP2A [4].

Table 1: Comparative Inhibition of PP1 and PP2A by Okadaic Acid and Key Derivatives

CompoundKi for PP2AKi for PP1Relative Potency (PP2A vs. PP1)Key Structural Modification
Okadaic Acid (OA)30-47 pM150-315 nM5,000-10,000-fold higher for PP2AReference Compound
35-methyl-OA (DTX1)12-25 pMNot Reported>10,000-fold higher for PP2AMethylation at C35
7-Deoxy-OA31-138 pMNot Reported>1,000-fold higher for PP2ARemoval of OH-7
14,15-Dihydro-OA275-360 pMNot Reported~1,000-fold higher for PP2ASaturation of C14-C15 double bond
2-Deoxy-OA763-1044 pMNot Reported~1,000-fold higher for PP2ARemoval of OH-2
27-Dehydro-OA~7.3 nM~6 µM~800-fold higher for PP2AOxidation of OH-27
Methyl Okadaate>> 100 nM>> 100 nMSignificant Loss for BothEsterification of C1 Carboxyl
7-O-Palmitoyl-OA> 100 nM> 100 nMSignificant Loss for BothEsterification of OH-7 with Palmitic Acid

Structural Determinants of Phosphatase Inhibition: Spiroketal and Ether Ring Contributions

The exceptional inhibitory power of OA stems from its complex polyether structure, which adopts a specific three-dimensional conformation crucial for high-affinity binding. X-ray crystallography and NMR studies reveal that the C1-C24 region folds into a stable, quasi-cyclic conformation stabilized by intricate networks of hydrogen bonding and hydrophobic interactions involving the spiroketal system and multiple ether rings (furan and pyran types) [2] [6]. This conformation presents key functional groups in precise spatial orientations necessary for tight interaction with the phosphatase catalytic cleft.

  • Carboxyl Group (C1): The free alpha-hydroxycarboxyl group at C1 is absolutely essential for potent inhibition. Its negative charge and ability to form hydrogen bonds and salt bridges with specific residues (e.g., Arg and Tyr) in the PP2A catalytic pocket are critical. Esterification (methyl, ethyl, benzyl esters) or decarboxylation eliminates inhibitory activity [1] [4].
  • Hydroxyl Groups (OH-2, OH-7, OH-24, OH-27): These polar groups participate in crucial hydrogen-bonding networks with the phosphatase. The 27-hydroxyl group, relatively unhindered and exposed, is particularly important, as its oxidation significantly weakens binding to both PP1 and PP2A [2]. The 7-hydroxyl also contributes significantly; its removal (7-deoxy-OA) reduces affinity, and its acylation (e.g., 7-O-palmitoyl-OA) abolishes activity, likely due to steric hindrance preventing access to the binding site [4]. The 2-hydroxyl contributes to stabilizing the bioactive conformation near the spiroketal center; its removal (2-deoxy-OA) markedly reduces potency [4]. The 24-hydroxyl is also implicated in maintaining the active conformation.
  • Spiroketal System and Ether Rings: This rigid core structure, including the adjacent ether rings, dictates the overall shape and presentation of the key functional groups (C1 carboxyl, OH-2, OH-7, OH-24, OH-27). Disruptions to this core, such as altering the spiroketal configuration or cleaving the molecule (e.g., C15-C38 fragment), destroy inhibitory activity by preventing the formation of the correct binding-competent structure [4] [6].
  • C14-C15 Double Bond: This double bond contributes to the molecule's rigidity and optimal conformation. Its saturation (14,15-dihydro-OA) reduces potency, indicating its role in maintaining the bioactive shape [4].

In essence, the high-affinity inhibition of PP2A by OA is a result of a near-perfect structural complementarity between the rigid, folded OA molecule and the phosphatase catalytic site, involving a combination of ionic interaction (C1 carboxylate), multiple hydrogen bonds (key hydroxyls), and hydrophobic contacts (regions of the polyether backbone and rings). Minor modifications disrupt this intricate interaction network.

Hyperphosphorylation Cascades in Neuronal Signaling

By potently inhibiting PP1 and particularly PP2A, OA disrupts the dynamic equilibrium of protein phosphorylation/dephosphorylation. This leads to a pathological state of hyperphosphorylation, where proteins retain phosphate groups added by kinases much longer than normal. This dysregulation profoundly impacts neuronal signaling and cytoskeletal integrity, with significant implications for neurodegenerative processes.

Tau Protein Hyperphosphorylation: Role in Microtubule Disassembly

Tau is a microtubule-associated protein predominantly expressed in neurons, where its primary function is to stabilize microtubule polymers essential for axonal transport and structural integrity. The binding affinity and function of tau are exquisitely regulated by phosphorylation. PP2A is the principal phosphatase responsible for dephosphorylating tau in the brain [5] [9].

  • OA-Induced Hyperphosphorylation: Inhibition of PP2A (and to a lesser extent PP1) by OA leads directly to the accumulation of hyperphosphorylated tau isoforms. OA treatment in cellular models and intracerebral administration in rodent models robustly replicates this key pathological hallmark observed in Alzheimer's disease (AD) and related tauopathies [5] [9].
  • Consequences: Hyperphosphorylated tau exhibits reduced affinity for microtubules, leading to their destabilization and disassembly. Furthermore, hyperphosphorylation promotes tau's misfolding and aggregation into insoluble paired helical filaments (PHFs), which further assemble into neurofibrillary tangles (NFTs) – the other defining pathological lesion in AD alongside amyloid plaques. OA models reliably demonstrate NFT-like inclusions containing hyperphosphorylated tau [9].
  • Link to Neurodegeneration: Microtubule disassembly disrupts vital axonal transport, impairing the delivery of nutrients, organelles, and signaling molecules. The accumulation of tau aggregates is also directly neurotoxic. Together, these processes contribute to synaptic loss, neuronal dysfunction, and ultimately, neuronal death – core features of AD pathogenesis recapitulated in OA models [5] [9].

Glycogen Synthase Kinase-3β (GSK3β) Activation Pathways

GSK3β is a constitutively active serine/threonine kinase whose activity is normally restrained by inhibitory phosphorylation (e.g., at Ser9 in mammals) mediated by upstream kinases like Akt, which is activated via the PI3K pathway. GSK3β is a major tau kinase, phosphorylating tau at numerous sites implicated in its pathological aggregation.

  • Indirect Activation by OA: OA potently activates GSK3β indirectly through multiple phosphatase-dependent mechanisms:
  • Inhibition of PP2A on Akt: PP2A dephosphorylates and inactivates Akt. By inhibiting PP2A, OA leads to sustained Akt phosphorylation (activation). Paradoxically, activated Akt should phosphorylate and inhibit GSK3β. However, OA's primary effect on GSK3β activation appears to occur through a different route [5] [9].
  • Direct Dephosphorylation of GSK3β: More significantly, GSK3β itself is a substrate for PP2A and PP1. Phosphorylation of GSK3β at certain sites (like Tyr216 in mammals) is activating, while phosphorylation at Ser9 is inhibitory. PP2A can potentially dephosphorylate the inhibitory Ser9 site. Therefore, inhibition of PP2A by OA prevents the dephosphorylation of the inhibitory Ser9 site of GSK3β, leading to its accumulation and thus activation of GSK3β kinase activity [5] [9]. The precise regulation is complex and may involve other phosphatases and kinases.
  • Convergence on Tau Pathology: Activated GSK3β phosphorylates tau at multiple AD-relevant epitopes (e.g., PHF-1 epitope), synergizing with the loss of tau dephosphorylation by PP2A to drive robust tau hyperphosphorylation and aggregation [1] [9]. This creates a vicious cycle: GSK3β hyperphosphorylates tau, and the loss of PP2A prevents its dephosphorylation.
  • Role in the PP2A/GSK3β/PTEN Axis: Research indicates a pathological signaling axis relevant to AD. PTEN (Phosphatase and tensin homolog), a phosphatase often mutated or dysregulated, can negatively regulate PP2A activity. Furthermore, GSK3β can promote PTEN expression or activity. OA, by inhibiting PP2A, exacerbates this axis: Loss of PP2A activity leads to increased GSK3β activity (as described), and potentially impacts PTEN, further contributing to the inhibition of neuroprotective signaling (like PI3K/Akt) and promoting tau pathology and neurodegeneration. Modulating this entire axis (e.g., activating PP2A while inhibiting GSK3β and PTEN) shows greater therapeutic promise than targeting single components in OA models and AD contexts [5].

Table 2: Key Effects of Okadaic Acid on Neuronal Signaling Proteins and Pathways

Target/PathwayEffect of Okadaic AcidConsequenceLink to Neurodegeneration
PP2A/PP1 ActivityPotent Inhibition (PP2A >> PP1)Global increase in protein phosphorylation (Hyperphosphorylation)Underlies dysregulation of Tau, GSK3β, and many other substrates
Tau ProteinHyperphosphorylation (via PP2A/PP1 inhibition & GSK3β activation)Loss of microtubule binding, Microtubule disassembly, Aggregation (NFTs)Impaired axonal transport, Synaptic loss, Neuronal death
GSK3β KinaseIndirect Activation (Via inhibition of PP2A-mediated dephosphorylation of inhibitory sites & other mechanisms)Hyperphosphorylation of Tau and other substratesAmplifies Tau pathology, Disrupts cellular signaling
PP2A/GSK3β/PTEN AxisDisruption (Inhibition of PP2A core component)Increased GSK3β activity, Potential dysregulation of PTEN, Reduced PI3K/Akt survival signalingSynergistic promotion of Tau pathology, Neuronal vulnerability

Compound Names Mentioned: Okadaic Acid (OA), 27-Dehydro-OA, Methyl Okadaate, 7-O-Palmitoyl-OA, 35-methyl-OA (DTX1), 7-Deoxy-OA, 14,15-Dihydro-OA, 2-Deoxy-OA, OA-9,10-episulphide (Acanthifolicin), 2-Oxo-decarboxy-OA, C-15-C-38 fragment of OA, Dinophysistoxin-2 (DTX2), 19-epi-okadaic acid, Belizeanic acid, DTX-3.

Properties

CAS Number

78111-17-8

Product Name

Okadaic acid

IUPAC Name

(2R)-2-hydroxy-3-[(6R)-11-hydroxy-2-[4-[(6R)-4-hydroxy-2-[1-hydroxy-3-[(6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid

Molecular Formula

C44H68O13

Molecular Weight

805.0 g/mol

InChI

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42+,43-,44-/m1/s1

InChI Key

QNDVLZJODHBUFM-GENFQYJNSA-N

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Solubility

Readily soluble in many organic solvents, degrading in acid or base

Synonyms

Acid, Ocadaic
Acid, Okadaic
Ocadaic Acid
Okadaic Acid

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Isomeric SMILES

CC1CC[C@]2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CC[C@]5(O4)CCC(O5)C=CC(C)C6CC(=C[C@@]7(O6)C(CCC(O7)C[C@](C)(C(=O)O)O)O)C)O)O

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